2-[(5-Bromothiophen-2-yl)formamido]propanoic acid
Description
2-[(5-Bromothiophen-2-yl)formamido]propanoic acid (molecular formula: C₈H₈BrNO₃S) is a brominated thiophene derivative with a propanoic acid backbone. Its structure features a 5-bromothiophen-2-yl group linked via a formamide bridge to the α-carbon of propanoic acid (Figure 1). Key physicochemical properties include a predicted collision cross-section (CCS) of 144.0 Ų for the [M+H]+ adduct, as determined by computational modeling . The compound’s SMILES string (CC(C(=O)O)NC(=O)C1=CC=C(S1)Br) and InChIKey (ZSHFYFLYCTVRFH-UHFFFAOYSA-N) confirm its stereochemical uniqueness .
Properties
IUPAC Name |
2-[(5-bromothiophene-2-carbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c1-4(8(12)13)10-7(11)5-2-3-6(9)14-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHFYFLYCTVRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301270970 | |
| Record name | Alanine, N-[(5-bromo-2-thienyl)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396964-88-7 | |
| Record name | Alanine, N-[(5-bromo-2-thienyl)carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1396964-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanine, N-[(5-bromo-2-thienyl)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(5-bromothiophen-2-yl)formamido]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromothiophen-2-yl)formamido]propanoic acid typically involves the reaction of 5-bromothiophene-2-carboxylic acid with alanine in the presence of a coupling agent . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is usually carried out at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromothiophen-2-yl)formamido]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are often used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-Bromothiophen-2-yl)formamido]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-Bromothiophen-2-yl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiophene ring play crucial roles in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target molecules . These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following analysis compares 2-[(5-Bromothiophen-2-yl)formamido]propanoic acid with analogous compounds in terms of structural features, physicochemical properties, and reported bioactivity.
Table 1: Key Comparative Data
Structural and Electronic Comparisons
- Substituent Effects: The 5-bromo group on the thiophene ring increases steric bulk and lipophilicity compared to non-halogenated analogs (e.g., 2-(5-benzoylthiophen-2-yl)propanoic acid, CAS 33005-95-7 ). This bromine atom may improve binding affinity in enzyme pockets, as seen in P3’s Furin inhibition .
- Amide Linkage: The formamido group (-NHC=O) distinguishes it from esters like (4-bromothiophen-2-yl)formamido 2,2-dimethylpropanoate (50% yield, ethyl acetate/petrol purification) , which lack the free carboxylic acid critical for ionic interactions.
Bioactivity and Mechanism
- Anticancer Potential: While the target compound lacks explicit activity data, structurally related thiazolyl-amino acids (e.g., compound 6d) exhibit anticancer properties via unknown mechanisms, possibly involving kinase inhibition or apoptosis induction .
- Enzyme Inhibition : The bromothiophene-thiazolyl hybrid P3 demonstrates Furin inhibition (IC₅₀: 35 µM), suggesting that the bromothiophene moiety enhances target engagement . The target compound’s smaller size (C₈ vs. P3’s C₁₃) may reduce steric hindrance but limit binding affinity.
- Metabolic Stability : The free carboxylic acid group (as in the target compound) improves solubility over methyl esters (e.g., Surgam, a anti-inflammatory prodrug ), but may reduce cell membrane permeability.
Biological Activity
2-[(5-Bromothiophen-2-yl)formamido]propanoic acid, with the CAS number 1396964-88-7, is an organic compound notable for its unique structural features, including a brominated thiophene ring and a propanoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in inflammatory processes.
Chemical Structure and Properties
The molecular formula of 2-[(5-Bromothiophen-2-yl)formamido]propanoic acid is C₈H₈BrN₃O₃S, with a molecular weight of approximately 278.12 g/mol. The presence of the bromine atom and the thiophene ring significantly influence its reactivity and biological activity.
Structural Formula
Research indicates that 2-[(5-Bromothiophen-2-yl)formamido]propanoic acid exhibits anti-inflammatory properties by inhibiting microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is crucial in the biosynthesis of prostaglandin E₂, a key mediator in inflammatory responses. By reducing prostaglandin E₂ levels, this compound may contribute to both anti-inflammatory and potential anticancer effects .
In Vitro Studies
In vitro studies have demonstrated that 2-[(5-Bromothiophen-2-yl)formamido]propanoic acid effectively inhibits mPGES-1 activity. The inhibition leads to a decrease in inflammatory markers in cell cultures, suggesting its potential use as a therapeutic agent for inflammatory diseases.
Comparative Analysis with Related Compounds
To better understand the unique properties of 2-[(5-Bromothiophen-2-yl)formamido]propanoic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Similarity | Unique Features |
|---|---|---|---|
| 2-(4-Bromophenyl)propanoic acid | Phenyl instead of thiophene | High | Different electronic properties due to phenyl ring |
| 2-(Thiophen-2-yl)acetic acid | Acetic acid moiety | Moderate | Lacks bromine substitution |
| (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid | Amino acid derivative | High | Contains amino group, affecting biological activity |
| (R)-3-Amino-3-(thiophen-2-yl)propanoic acid | Different stereochemistry | Moderate | Potentially different biological interactions |
The distinct combination of a brominated thiophene ring and propanoic acid distinguishes this compound from others, particularly regarding its chemical reactivity and biological activity .
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory potential of 2-[(5-Bromothiophen-2-yl)formamido]propanoic acid in a mouse model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory cytokines compared to control groups. This suggests that the compound may serve as an effective therapeutic agent for treating inflammatory conditions .
Case Study 2: Anticancer Properties
Another study explored the anticancer effects of compounds structurally related to 2-[(5-Bromothiophen-2-yl)formamido]propanoic acid. Results showed that these compounds inhibited cancer cell proliferation and induced apoptosis in vitro. While direct studies on this specific compound are needed, these findings support further investigation into its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
